Sodium 4-acetylbenzenesulfinate

Description

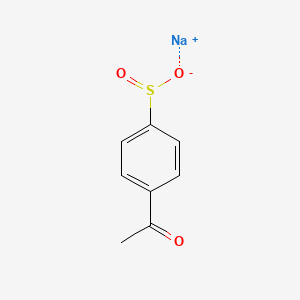

Sodium 4-acetylbenzenesulfinate (C₈H₇NaO₃S) is an organosulfur compound featuring a benzene ring substituted with an acetyl group (–COCH₃) at the para position and a sulfinate (–SO₂⁻) group. The sodium counterion enhances its solubility in polar solvents, making it valuable in organic synthesis, particularly as a nucleophile or sulfonylating agent.

Properties

Molecular Formula |

C8H7NaO3S |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

sodium;4-acetylbenzenesulfinate |

InChI |

InChI=1S/C8H8O3S.Na/c1-6(9)7-2-4-8(5-3-7)12(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

AOYIWORDOXPINP-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-acetylbenzenesulfinate can be synthesized through the sulfonylation of acetophenone derivatives. The process typically involves the reaction of acetophenone with sulfur dioxide and a base, such as sodium hydroxide, to form the sulfonate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves the use of photoredox catalytic transformations and electrochemical synthesis. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-acetylbenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various organosulfur compounds, including sulfonamides and sulfones.

Scientific Research Applications

Sodium 4-acetylbenzenesulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 4-acetylbenzenesulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Organic Synthesis : this compound’s acetyl group directs electrophilic substitution reactions, enabling regioselective synthesis of complex aromatic compounds .

- Pharmaceuticals : Sulfinates are intermediates in antiviral and anticancer drug synthesis, leveraging their stability and solubility .

- Comparative Limitations : Sodium 4-methylbenzenesulfonate’s lower cost drives its preference in bulk applications like detergents, despite inferior reactivity in fine chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.